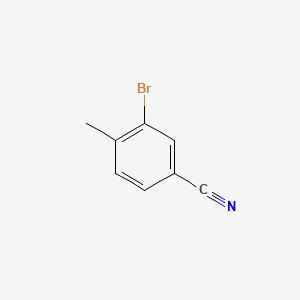

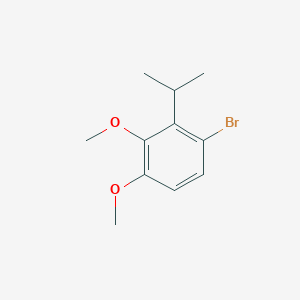

1-Bromo-2-isopropyl-3,4-dimethoxybenzene

説明

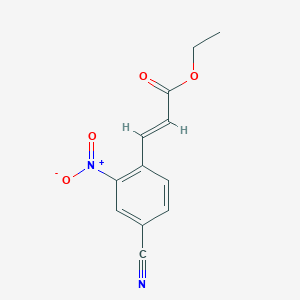

1-Bromo-2-isopropyl-3,4-dimethoxybenzene, or BIPDMB, is an aromatic compound used in a variety of scientific research applications. It is a colorless liquid that is highly soluble in both polar and nonpolar solvents. BIPDMB is a useful reagent for the synthesis of various compounds, and it has been used in a range of biochemical and physiological studies.

科学的研究の応用

Bromination and Conversion into Sulfur-Functionalized Benzoquinones

1-Bromo-2-isopropyl-3,4-dimethoxybenzene and related compounds have been explored for their bromination potential. A study highlighted the efficient bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products. These products were further utilized in synthesizing new sulfur-containing quinone derivatives, showcasing the compound's usefulness in chemical synthesis (Aitken et al., 2016).

Synthesis of Heterocyclic Compounds

The compound plays a critical role in the synthesis of heterocyclic compounds. A study illustrated its use in a benzyne type reaction with specific naphthalenones to yield tetralone derivatives. These derivatives were important for the synthesis of compounds like oxynitidine and nitidine (Kametani et al., 1973).

Synthesis and Characterization of Fullerene Bisadducts

This compound is instrumental in fullerene chemistry. A research study focused on the reaction of fullerene with related o-quinodimethane species. This research isolated various isomers of fullerene bisadducts, contributing to the understanding of fullerene chemistry and its potential applications (Nakamura et al., 2000).

Development of Carbonic Anhydrase Inhibitors

Compounds derived from this compound have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have shown effective potency, highlighting the compound's relevance in medicinal chemistry (Artunç et al., 2016).

Application in Organic Synthesis

The compound is a key player in organic synthesis, contributing to various reactions and transformations. This includes its role in the synthesis of deuterium-labeled phenethylamine derivatives, showcasing its versatility in the synthesis of labeled compounds for analytical and research purposes (Xu & Chen, 2006).

作用機序

Target of Action

The primary target of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathway involved is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a proton removal, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight is 217060 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and efficacy.

特性

IUPAC Name |

1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOHSCYWLIGWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558784 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-01-0 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。